

Discovery of (2E)-Hexadecenedioyl-CoA in Mammalian Cells: A Review of Current Knowledge

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Compound of Interest

Compound Name: (2E)-hexadecenedioyl-CoA

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To the esteemed researchers, scientists, and drug development professionals,

This technical guide addresses the current understanding of **(2E)-hexadecenedioyl-CoA** within mammalian systems. Following a comprehensive review of existing scientific literature, it is important to note that there is currently no direct evidence documenting the specific discovery, isolation, or characterization of **(2E)-hexadecenedioyl-CoA** in mammalian cells. The available research focuses on the broader class of long-chain dicarboxylic acids and their CoA esters, which are known to be metabolized in mammals.

While the specific molecule of inquiry, **(2E)-hexadecenedioyl-CoA**, remains uncharacterized, this guide will provide an in-depth overview of the closely related and well-documented field of long-chain dicarboxylyl-CoA metabolism. This information is crucial for understanding the context in which molecules like **(2E)-hexadecenedioyl-CoA** would theoretically be processed. The primary metabolic fate of these molecules lies within the peroxisomal β -oxidation pathway. [\[1\]\[2\]\[3\]\[4\]](#)

Overview of Long-Chain Dicarboxylic Acid Metabolism

Long-chain dicarboxylic acids (LCDAs) are produced from monocarboxylic fatty acids via ω -oxidation, a process that occurs in the endoplasmic reticulum.[\[4\]](#) These LCDAs are subsequently metabolized through β -oxidation, primarily within peroxisomes, as mitochondria

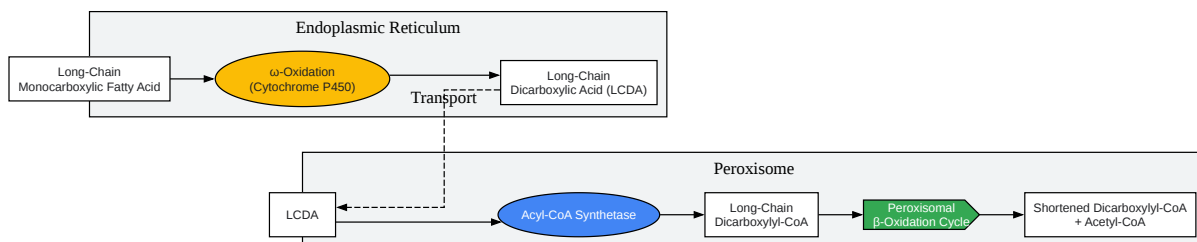
are less efficient at processing these molecules.^{[3][4]} This peroxisomal pathway is critical for handling excess fatty acids, especially under ketogenic conditions, and can help mitigate the toxic effects of fatty acid accumulation.^{[3][5]}

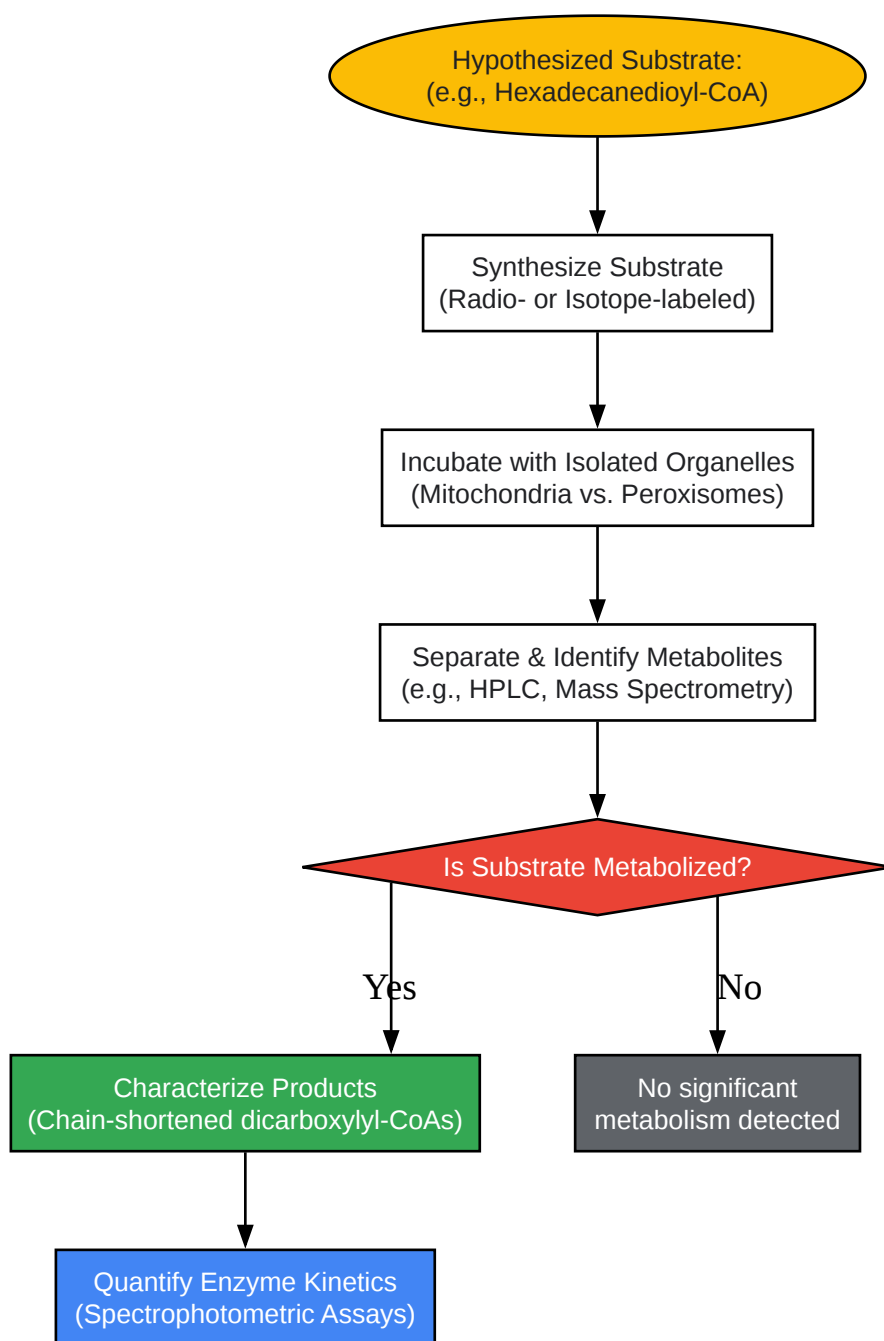
The process involves the chain-shortening of dicarboxylyl-CoAs, generating acetyl-CoA and shorter-chain dicarboxylic acids.^[4] This metabolic route is highly active in the liver and kidneys.^{[3][4]}

Key Metabolic Pathway: Peroxisomal β -Oxidation

Peroxisomal β -oxidation is a multi-step process responsible for the degradation of various fatty acyl-CoAs, including long-chain dicarboxylyl-CoAs.^{[1][2]} The pathway involves a series of enzymatic reactions that shorten the fatty acid chain.

Below is a generalized workflow for the generation and subsequent peroxisomal oxidation of a long-chain dicarboxylyl-CoA.





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